N-[4-[[4-(adamantane-1-carbonylamino)-2-nitrophenyl]methyl]-3-nitrophenyl]adamantane-1-carboxamide
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Overview
Description
N-[4-[[4-(adamantane-1-carbonylamino)-2-nitrophenyl]methyl]-3-nitrophenyl]adamantane-1-carboxamide is a complex organic compound characterized by the presence of adamantane and nitrophenyl groups. Adamantane derivatives are known for their unique structural properties and have diverse applications in medicinal chemistry, catalyst development, and nanomaterials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of adamantane derivatives often involves radical-based functionalization reactions. These reactions convert diamondoid C–H bonds to C–C bonds, incorporating diverse functional groups such as alkenes, alkynes, arenes, and carbonyl groups . For example, the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene can produce 4-(2-adamantylidene)naphthalene-1(4H)-one .
Industrial Production Methods
Industrial production of adamantane derivatives typically involves the cyclization of bicyclic precursors or the ring opening of readily available 1,3-disubstituted adamantane derivatives . These methods are optimized for large-scale production to meet the demands of various applications.
Chemical Reactions Analysis
Types of Reactions
N-[4-[[4-(adamantane-1-carbonylamino)-2-nitrophenyl]methyl]-3-nitrophenyl]adamantane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: Conversion of C–H bonds to functional groups.
Reduction: Reduction of nitro groups to amines.
Substitution: Introduction of different substituents on the adamantane or phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Iodine and other oxidants.
Reducing agents: Hydrogen gas or metal hydrides.
Substituting agents: Halides and boronic acids.
Major Products
The major products formed from these reactions include various substituted adamantane derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
N-[4-[[4-(adamantane-1-carbonylamino)-2-nitrophenyl]methyl]-3-nitrophenyl]adamantane-1-carboxamide has several scientific research applications:
Chemistry: Used in the synthesis of functionalized adamantane derivatives.
Biology: Studied for its potential bioactivity and interactions with biological molecules.
Medicine: Investigated for its cytotoxicity against cancer cell lines.
Industry: Utilized in the development of nanomaterials and catalysts.
Mechanism of Action
The mechanism of action of N-[4-[[4-(adamantane-1-carbonylamino)-2-nitrophenyl]methyl]-3-nitrophenyl]adamantane-1-carboxamide involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to form stable complexes with various biological molecules, potentially leading to cytotoxic effects . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
1,2-Dehydroadamantane:
1,3-Dehydroadamantane: Readily obtainable from 1,3-disubstituted haloadamantanes and used in organic synthesis.
Uniqueness
N-[4-[[4-(adamantane-1-carbonylamino)-2-nitrophenyl]methyl]-3-nitrophenyl]adamantane-1-carboxamide stands out due to its dual adamantane and nitrophenyl groups, which provide unique structural and functional properties. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-[4-[[4-(adamantane-1-carbonylamino)-2-nitrophenyl]methyl]-3-nitrophenyl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H40N4O6/c40-32(34-14-20-5-21(15-34)7-22(6-20)16-34)36-28-3-1-26(30(12-28)38(42)43)11-27-2-4-29(13-31(27)39(44)45)37-33(41)35-17-23-8-24(18-35)10-25(9-23)19-35/h1-4,12-13,20-25H,5-11,14-19H2,(H,36,40)(H,37,41) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCBJQZQOZRAIRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC(=C(C=C4)CC5=C(C=C(C=C5)NC(=O)C67CC8CC(C6)CC(C8)C7)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H40N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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